molecular formula C10H13N3O6S B2917949 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid CAS No. 732291-52-0

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid

Cat. No.: B2917949
CAS No.: 732291-52-0
M. Wt: 303.29
InChI Key: XUTPCJXRHJRFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is an organic compound that features a sulfonamide group, a nitro group, and a dimethylamino group attached to a benzene ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple steps:

    Nitration: The starting material, 4-dimethylaminobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfonamide group.

    Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like sodium dithionite.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction Product: 2-[4-(Dimethylamino)-3-aminobenzenesulfonamido]acetic acid.

    Substitution Product: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobenzenesulfonamide: Lacks the nitro and acetic acid groups, making it less versatile in terms of chemical reactivity.

    2-Nitrobenzenesulfonamide: Lacks the dimethylamino group, which affects its electronic properties and reactivity.

    N,N-Dimethylglycine: Contains a dimethylamino group but lacks the sulfonamide and nitro groups, making it chemically distinct.

Uniqueness

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[[4-(dimethylamino)-3-nitrophenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6S/c1-12(2)8-4-3-7(5-9(8)13(16)17)20(18,19)11-6-10(14)15/h3-5,11H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTPCJXRHJRFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.